3-butoxy-N-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}benzamide
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Overview
Description
3-butoxy-N-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by its unique structure, which includes a thiadiazole ring, a fluorobenzyl group, and a butoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butoxy-N-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, often using a fluorobenzyl halide as the reagent.
Attachment of the Butoxy Group: The butoxy group is attached through an etherification reaction, typically using butanol and an acid catalyst.
Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
3-butoxy-N-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acids, and bases are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .
Scientific Research Applications
3-butoxy-N-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiadiazole derivatives have shown promise.
Mechanism of Action
The mechanism of action of 3-butoxy-N-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in signal transduction and cellular regulation .
Comparison with Similar Compounds
Similar Compounds
- **3-butoxy-N-{5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide
- **3-butoxy-N-{5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}benzamide
- **3-butoxy-N-{5-[(2-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}benzamide
Uniqueness
What sets 3-butoxy-N-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}benzamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the fluorobenzyl group, in particular, enhances its reactivity and potential interactions with biological targets .
Properties
Molecular Formula |
C20H20FN3O4S2 |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
3-butoxy-N-[5-[(2-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C20H20FN3O4S2/c1-2-3-11-28-16-9-6-8-14(12-16)18(25)22-19-23-24-20(29-19)30(26,27)13-15-7-4-5-10-17(15)21/h4-10,12H,2-3,11,13H2,1H3,(H,22,23,25) |
InChI Key |
NBAPYHBAWMGRHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=CC=C3F |
Origin of Product |
United States |
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